molecular formula C9H8FN3 B13671750 6-Fluoro-2-hydrazinylquinoline

6-Fluoro-2-hydrazinylquinoline

Cat. No.: B13671750
M. Wt: 177.18 g/mol
InChI Key: YZNJJJVSDSXYHI-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydrazinylquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-hydrazinylquinoline typically involves the introduction of a hydrazine group at the 2-position of the quinoline ring and a fluorine atom at the 6-position. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate under reflux conditions. The fluorine atom can be introduced via nucleophilic substitution reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-hydrazinylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-Fluoro-2-hydrazinylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its enhanced stability and biological activity, it is explored for potential therapeutic applications, including antibacterial and antineoplastic agents.

    Industry: The compound finds applications in the development of new materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydrazinylquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    6-Fluoroquinoline: Shares the fluorine atom at the 6-position but lacks the hydrazine group.

    2-Hydrazinylquinoline: Contains the hydrazine group at the 2-position but lacks the fluorine atom.

    6,8-Difluoroquinoline: Contains two fluorine atoms at the 6- and 8-positions.

Uniqueness: 6-Fluoro-2-hydrazinylquinoline is unique due to the presence of both the fluorine atom and the hydrazine group, which confer enhanced biological activity and stability compared to its analogs. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H8FN3

Molecular Weight

177.18 g/mol

IUPAC Name

(6-fluoroquinolin-2-yl)hydrazine

InChI

InChI=1S/C9H8FN3/c10-7-2-3-8-6(5-7)1-4-9(12-8)13-11/h1-5H,11H2,(H,12,13)

InChI Key

YZNJJJVSDSXYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)NN)C=C1F

Origin of Product

United States

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